

# 2-Benzylmorpholine physicochemical properties

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## Compound of Interest

Compound Name: 2-Benzylmorpholine

Cat. No.: B134971

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An In-depth Technical Guide to **2-Benzylmorpholine**: Physicochemical Properties, Synthesis, and Applications

## Introduction

**2-Benzylmorpholine** is a chiral heterocyclic compound featuring a morpholine ring substituted at the 2-position with a benzyl group. As a structural isomer of the well-known stimulant phenmetrazine, it has garnered interest in medicinal chemistry and drug development.<sup>[1]</sup> Unlike its isomer, **2-benzylmorpholine** has been investigated as a non-stimulant appetite suppressant, with its pharmacological activity primarily residing in one of its enantiomers.<sup>[1]</sup> Its utility extends beyond direct therapeutic applications, serving as a valuable chiral building block and intermediate in the synthesis of more complex, biologically active molecules, particularly those targeting the central nervous system.<sup>[2][3]</sup>

This guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, pharmacological profile, and safety considerations of **2-Benzylmorpholine**, tailored for researchers and professionals in drug development and organic synthesis.

## Core Physicochemical Properties

The fundamental properties of **2-Benzylmorpholine** are summarized below, providing essential data for experimental design, analytical method development, and computational modeling.

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	[4]
Molecular Weight	177.24 - 177.25 g/mol	
CAS Number	87955-28-0 (unspecified stereochemistry); 131887-48-4 (racemate)	[4]
Appearance	Solid; Light yellow oil (for (R)-enantiomer)	[5]
SMILES	C1COC(CN1)CC2=CC=CC=C2	
InChI	1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2	
InChIKey	YZFCMGWCEXUGFX-UHFFFAOYSA-N	
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bonds	2	[6]

## Synthesis and Chemical Reactivity

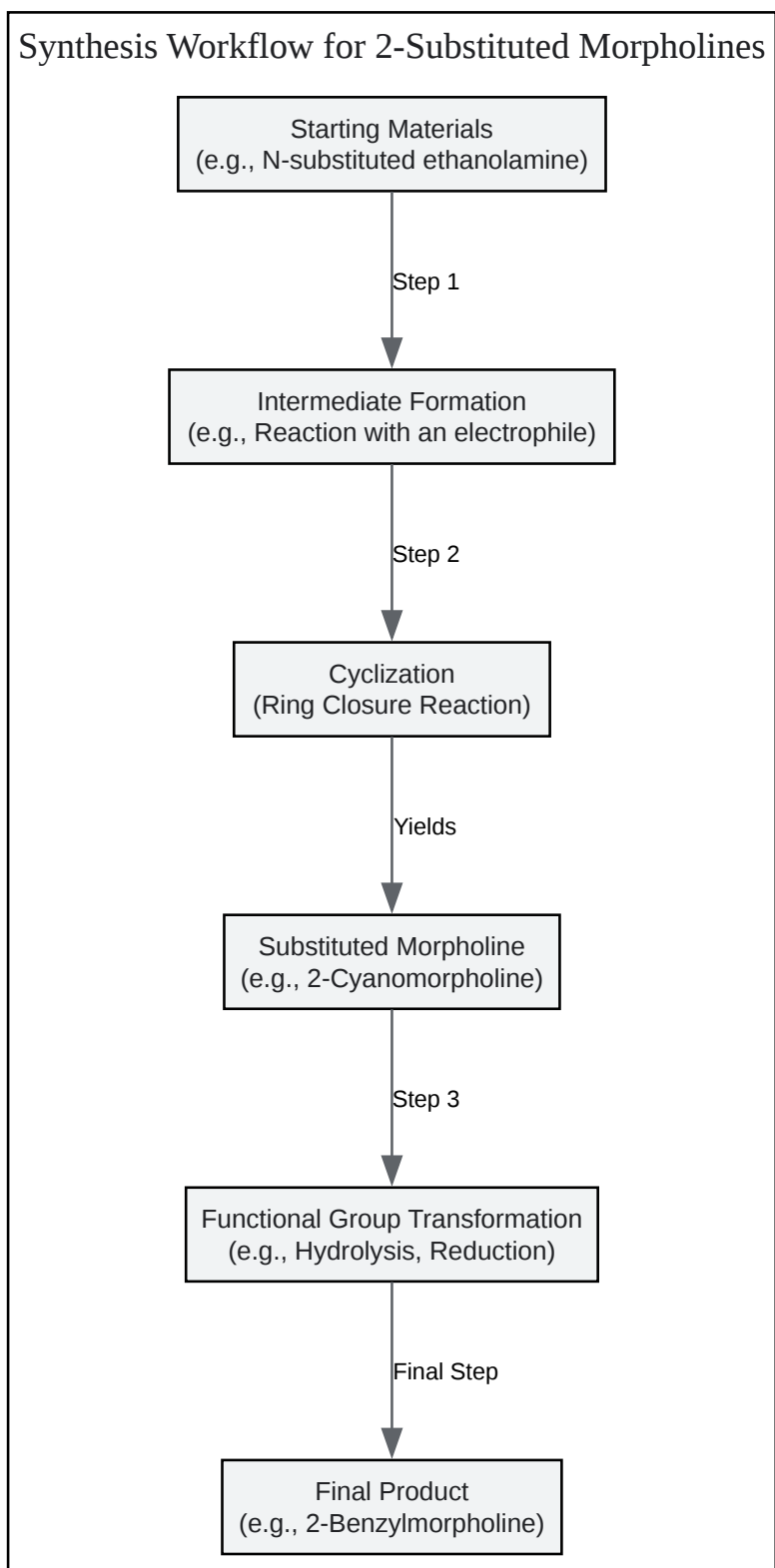
The synthesis of **2-Benzylmorpholine** can be achieved through various routes, often focusing on the construction of the morpholine ring and the introduction of the benzyl group. The chirality at the C2 position is a key consideration, often requiring chiral synthesis or resolution of the racemic mixture.

## Synthetic Strategies

Several strategies have been reported for the synthesis of the **2-benzylmorpholine** scaffold:

- From Allylbenzene: An early synthesis reported the construction of **2-benzylmorpholine** starting from allylbenzene, followed by a resolution step to separate the enantiomers.[1]
- From N-Benzylethanolamine: A practical synthesis involves the reaction of commercially available N-benzylethanolamine with 2-chloroacrylonitrile, followed by ring closure to form a cyanomorpholine intermediate. Subsequent hydrolysis yields the corresponding carboxylic acid, which can be further processed.[2]
- General Morpholine Synthesis: The core morpholine ring is commonly synthesized from vicinal amino alcohols or their derivatives, representing a fundamental approach in heterocyclic chemistry.[7]

The following diagram illustrates a generalized workflow for synthesizing a substituted morpholine, highlighting key stages from starting materials to the final product.



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Caption: Generalized synthetic workflow for 2-substituted morpholines.

## Experimental Protocol: Synthesis of a 2-Benzylmorpholine Derivative

The following protocol describes the synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride, illustrating the use of a morpholine precursor in further synthetic steps.[8] This demonstrates the reactivity of the morpholine scaffold for building more complex molecules.

**Objective:** To synthesize 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride.

**Materials:**

- 2-chloromethyl-4-benzylmorpholine (58 g)
- N-benzyl-N-methylamine (62.3 g)
- Sodium iodide (38.6 g)
- Dimethylformamide (DMF, 220 ml)
- Ethyl acetate
- Anhydrous magnesium sulfate
- 37% Hydrochloric acid-ethanol solution

**Procedure:**

- Combine 2-chloromethyl-4-benzylmorpholine, N-benzyl-N-methylamine, and sodium iodide in dimethylformamide.
- Reflux the mixture with stirring at 140°C for 6 hours.
- After the reaction is complete, distill off the dimethylformamide under reduced pressure.
- Add water to the residue and perform an extraction with ethyl acetate.

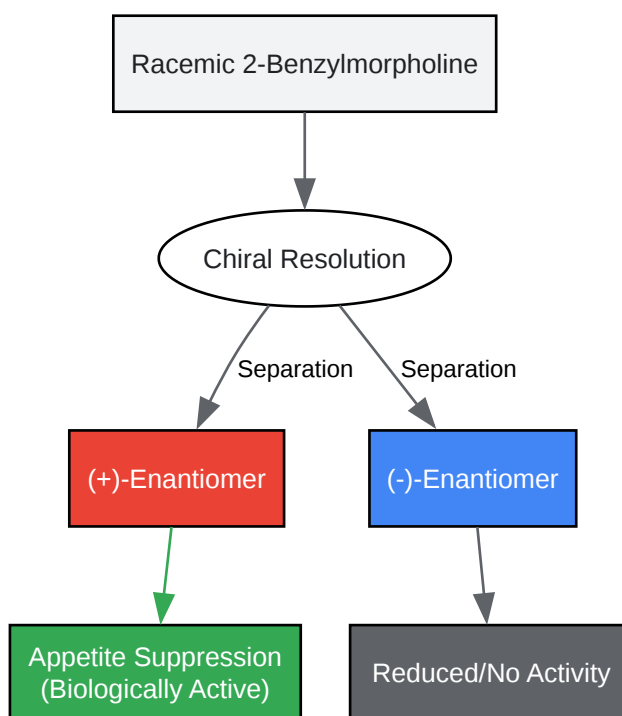
- Wash the organic layer with water and dry it over anhydrous magnesium sulfate.
- Distill off the solvent under reduced pressure.
- Treat the resulting residue with a 37% hydrochloric acid-ethanol solution to precipitate the dihydrochloride salt as white crystals.

## Pharmacology and Biological Activity

The primary pharmacological interest in **2-Benzylmorpholine** stems from its activity as an appetite suppressant.<sup>[1]</sup> It is a chiral compound, and its biological effects are stereospecific.

- **Appetite Suppression:** Oral administration of racemic **2-benzylmorpholine** to dogs demonstrated appetite suppression with an ED<sub>50</sub> of 3.0 and 5.5 mg/kg at 1 and 2 hours, respectively.<sup>[1]</sup>
- **Non-Stimulant Profile:** Unlike its isomer phenmetrazine, **2-benzylmorpholine** did not exhibit stimulant activity in dogs, even at high oral doses (200 mg/kg).<sup>[1]</sup>
- **Enantioselectivity:** The appetite suppressant activity resides specifically in the (+)-enantiomer.<sup>[1]</sup>
- **Tolerance:** A decline in the appetite-suppressant effect was noted during 20 days of chronic oral dosing, suggesting the development of tolerance.<sup>[1]</sup>
- **Pharmacokinetic Effects:** It has also been described as a pharmacokinetic suppressant in chronic oral studies.

The stereospecific nature of its activity underscores the importance of chiral separation or asymmetric synthesis in its development for therapeutic use.



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Caption: Stereospecific activity of **2-Benzylmorpholine** enantiomers.

## Safety and Handling

Based on available GHS classifications, **2-Benzylmorpholine** is considered hazardous. Appropriate safety precautions must be taken during handling and storage.

- GHS Pictogram: GHS07 (Exclamation Mark).
- Signal Word: Warning.
- Hazard Statements:
  - H302: Harmful if swallowed.[4]
  - H315: Causes skin irritation.[4]
  - H319: Causes serious eye irritation.[4]
  - H335: May cause respiratory irritation.[4]

### Storage and Handling Recommendations:

- Storage: Store in a refrigerated environment (2-8°C).[3][5]
- Handling: Keep dry and protected from light.[3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact. Handle in a well-ventilated area or fume hood to prevent respiratory irritation.

## Conclusion

**2-Benzylmorpholine** is a multifaceted chemical entity with significant relevance in medicinal chemistry. Its core value lies in its demonstrated, non-stimulant appetite-suppressant properties, which are specific to its (+)-enantiomer. Furthermore, its structure serves as a foundational scaffold for the synthesis of other novel compounds. A thorough understanding of its physicochemical properties, synthetic pathways, and safety profile is crucial for any researcher or drug development professional working with this compound or its derivatives. The stereospecificity of its biological action highlights the critical role of chiral chemistry in modern pharmacology.

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